molecular formula C9H11NO2S B1585708 3,4-Dimethoxythiobenzamide CAS No. 58952-14-0

3,4-Dimethoxythiobenzamide

Cat. No. B1585708
CAS RN: 58952-14-0
M. Wt: 197.26 g/mol
InChI Key: KAOGWKRVOAXQDX-UHFFFAOYSA-N
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Description

3,4-Dimethoxythiobenzamide is an organic compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxythiobenzamide consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Anticancer Activities

3,4-Dimethoxythiobenzamide, under the derivative KCN1, demonstrates significant potential in cancer treatment, particularly for pancreatic cancer. It has shown inhibitory effects on cell growth and induced cell cycle arrest in pancreatic cancer cells in vitro. Additionally, in vivo studies reveal its efficacy in reducing tumor growth in xenograft models of pancreatic cancer. A developed HPLC method confirmed its presence in tissues for extended periods, indicating its potential as a therapeutic agent (Wang et al., 2012).

Pharmacological Properties

KCN1's pharmacological profile includes stability in mouse plasma, extensive plasma binding, and metabolism by microsomal enzymes. This stability and plasma binding are crucial for its effectiveness as a therapeutic agent. The compound can be detected in various tissues, suggesting its ability to distribute effectively within the body (Wang et al., 2012).

Inflammatory Mediators Inhibition

Derivatives of 3,4-Dimethoxythiobenzamide have shown abilities to inhibit inflammatory mediators. Compounds like 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone have demonstrated inhibition of enzymic lipid peroxidation, LTB4 release from human neutrophils, and showed anti-inflammatory effects in mice, suggesting potential applications in treating inflammatory conditions (Ballesteros et al., 1995).

Structure-Activity Relationships in Cancer Treatment

Investigations into the structure-activity relationships of arylsulfonamide analogs of 3,4-Dimethoxythiobenzamide have provided insights into its chemical modifications. These findings are vital for optimizing its function and pharmacology as a cancer therapeutic, indicating that specific structural changes can improve its anticancer properties (Mun et al., 2012).

Safety And Hazards

3,4-Dimethoxythiobenzamide may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,4-dimethoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-11-7-4-3-6(9(10)13)5-8(7)12-2/h3-5H,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOGWKRVOAXQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374349
Record name 3,4-Dimethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxythiobenzamide

CAS RN

58952-14-0
Record name 3,4-Dimethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58952-14-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

25 g of 3,4-dimethoxybenzonitrile and 23 g of thioacetamide were dissolved in 120 ml of 10% hydrochloric acid-DMF. The solution was heated at 90° C. for 3 hours. The solution was further heated at 130° C. for 5 hours to conduct a reaction. The solvent was removed by distillation. The residue was washed twice with 100 ml of diethyl ether. Similar washing was conducted with 100 ml of water. The resulting crystals were collected by filtration and dried. Recrystallization from methanol was conducted to obtain 18.7 g of 3,4-dimethoxythiobenzamide as light brown columnar crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
WS Hinegardner, TB Johnson - Journal of the American Chemical …, 1930 - ACS Publications
Sym.-dichloro-acetone and thioanisamide interact in alcohol solution to form the compound 2-£-methoxyphenylthiazole-4-chloromethyl. 2. This halide has been incorporated into …
Number of citations: 3 pubs.acs.org
CG Mortimer, G Wells, JP Crochard… - Journal of Medicinal …, 2006 - ACS Publications
A series of new 2-phenylbenzothiazoles has been synthesized on the basis of the discovery of the potent and selective in vitro antitumor properties of 2-(3,4-dimethoxyphenyl)-5-…
Number of citations: 555 pubs.acs.org
M Wang, M Gao, BH Mock, KD Miller… - Bioorganic & medicinal …, 2006 - Elsevier
Fluorinated 2-arylbenzothiazoles are new potential antitumor drugs, which show potent and selective inhibitory activity against breast, lung, and colon cancer cell lines. Carbon-11 …
Number of citations: 176 www.sciencedirect.com
A Gupta, S Rawat - J Curr Pharm Res, 2010 - academia.edu
Objective: Benzoheterocycles such as benzothiazoles, benzimid azoles and benzoxazoles can serve as unique and versatile scaffolds for experimental drug design. Among the all …
Number of citations: 96 www.academia.edu
EC Kornfeld - The Journal of Organic Chemistry, 1951 - ACS Publications
132 EDMUND C. KORNFELD a solution of the thioamide in 80% ethanol with Raney nickel at room temperature. A 47% yield of amine was obtained after one hour, thus indicating that …
Number of citations: 72 pubs.acs.org
M Milen, P Ábrányi-Balogh, A Dancsó… - Journal of Sulfur …, 2012 - Taylor & Francis
Thioamides are valuable intermediates in organic chemistry (1). Moreover, this functional group constitutes an important part of some pharmacophores with widespread applications (2). …
Number of citations: 16 www.tandfonline.com
SZK Hisamoddin, S Priyanka, SP Yogesh… - Pharma Science …, 2014 - pharmasm.com
Different heterocycle compound are made to synthesize by large number of efforts and their derivatives were found to posses anti-microbial, anti-anthelmintic anti-convulsant, anti-…
Number of citations: 14 www.pharmasm.com
GA Mironova, EN Kirillova, VN Kuklin… - Chemistry of …, 1984 - Springer
The reaction of 2-aryl-4-hydroxy-6-oxo-1,3-thiazines with Vilsmeier's reagent results in the formation of a mixture of 2-aryl-6-oxo-4-chloro-1,3-thiazines and their 5-formyl analogs. …
Number of citations: 3 link.springer.com
N Kaur, N Kaur - Lawesson's Reagent in Heterocycle Synthesis, 2022 - Springer
The heterocyclic compounds play an important role in the construction and exploration of novel physiological/biologically active compounds. The five-membered aromatic compounds …
Number of citations: 0 link.springer.com
NE Alom - 2020 - search.proquest.com
N, S-and N, O-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and bioactive natural products. These types of compounds exhibit a broad …
Number of citations: 2 search.proquest.com

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